2-Methoxyethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, a bromophenyl group, and a methoxyethyl ester group
Preparation Methods
The synthesis of 2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of methyl or ethyl acetoacetate with 5-aminotetrazole, followed by the addition of various aromatic aldehydes in the presence of a catalyst. For instance, a cellulose-based silver-loaded magnetic bionanocomposite catalyst has been used to efficiently synthesize tetrazolo[1,5-a]pyrimidine derivatives . This method offers advantages such as high yield, short reaction time, and easy separation of the catalyst from the reaction mixture.
Chemical Reactions Analysis
2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 2-METHOXYETHYL 7-(4-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include other tetrazolopyrimidine derivatives, such as ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate . These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and potential applications. The unique combination of the methoxyethyl ester and bromophenyl groups in the title compound distinguishes it from other derivatives, providing distinct properties and reactivity.
Properties
Molecular Formula |
C15H16BrN5O3 |
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Molecular Weight |
394.22 g/mol |
IUPAC Name |
2-methoxyethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16BrN5O3/c1-9-12(14(22)24-8-7-23-2)13(10-3-5-11(16)6-4-10)21-15(17-9)18-19-20-21/h3-6,13H,7-8H2,1-2H3,(H,17,18,20) |
InChI Key |
AOYUGTMENUIJDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OCCOC |
Origin of Product |
United States |
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